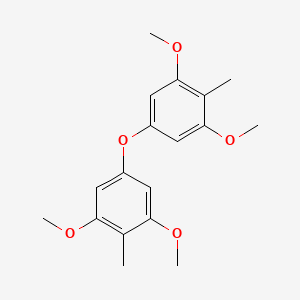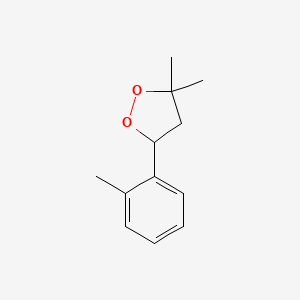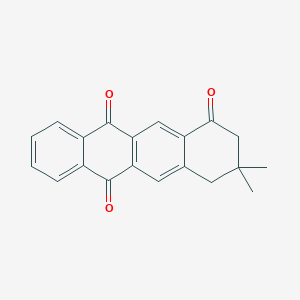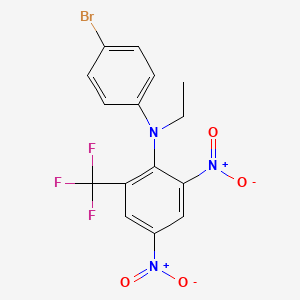![molecular formula C15H23NO B14404578 4-[(1-Cyclohexylpropan-2-yl)oxy]aniline CAS No. 88132-46-1](/img/structure/B14404578.png)
4-[(1-Cyclohexylpropan-2-yl)oxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Cyclohexylpropan-2-yl)oxy]aniline is an organic compound that features a cyclohexyl group attached to a propan-2-yloxy group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Cyclohexylpropan-2-yl)oxy]aniline typically involves the reaction of 4-hydroxyaniline with 1-cyclohexylpropan-2-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as toluene or ethanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Cyclohexylpropan-2-yl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(1-Cyclohexylpropan-2-yl)oxy]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1-Cyclohexylpropan-2-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[(1-Cyclohexylpropan-2-yl)oxy]phenol: Similar structure but with a phenol group instead of an aniline group.
4-[(1-Cyclohexylpropan-2-yl)oxy]benzoic acid: Contains a carboxylic acid group instead of an aniline group.
4-[(1-Cyclohexylpropan-2-yl)oxy]benzaldehyde: Features an aldehyde group instead of an aniline group.
Uniqueness
4-[(1-Cyclohexylpropan-2-yl)oxy]aniline is unique due to its specific combination of a cyclohexyl group, a propan-2-yloxy linker, and an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88132-46-1 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-(1-cyclohexylpropan-2-yloxy)aniline |
InChI |
InChI=1S/C15H23NO/c1-12(11-13-5-3-2-4-6-13)17-15-9-7-14(16)8-10-15/h7-10,12-13H,2-6,11,16H2,1H3 |
InChI Key |
UEGBDHCIIYYFIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCCC1)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid](/img/structure/B14404511.png)




![4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one](/img/structure/B14404547.png)
![4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline](/img/structure/B14404565.png)
![5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B14404567.png)



![(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol](/img/structure/B14404584.png)
